molecular formula C11H11NO B1421927 (8-Methylquinolin-5-yl)methanol CAS No. 120139-91-5

(8-Methylquinolin-5-yl)methanol

Cat. No.: B1421927
CAS No.: 120139-91-5
M. Wt: 173.21 g/mol
InChI Key: ZDZBCAXDZRABLB-UHFFFAOYSA-N
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Description

(8-Methylquinolin-5-yl)methanol is an organic compound belonging to the quinoline derivatives family. It has the molecular formula C11H11NO and is known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylquinolin-5-yl)methanol typically involves the reaction of 8-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the quinoline ring provides the nucleophilic site .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(8-Methylquinolin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Methylquinolin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Methylquinolin-5-yl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In antimalarial applications, it interferes with the parasite’s ability to metabolize hemoglobin, thereby inhibiting its growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and methyl group at the 8-position contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

(8-methylquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZBCAXDZRABLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CO)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309115
Record name 8-Methyl-5-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120139-91-5
Record name 8-Methyl-5-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120139-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-5-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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